molecular formula C16H16N2 B5657280 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- CAS No. 153402-03-0

1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-

Cat. No.: B5657280
CAS No.: 153402-03-0
M. Wt: 236.31 g/mol
InChI Key: TWYWUFRUVNPKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 2-position and a 4-methylphenylmethyl substituent at the 1-position, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Scientific Research Applications

1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with various molecular targets. In antimicrobial applications, it can inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific proteins and pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- stands out due to its specific substitution pattern, which can enhance its selectivity and potency in various applications. The presence of the 4-methylphenylmethyl group can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-7-9-14(10-8-12)11-18-13(2)17-15-5-3-4-6-16(15)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYWUFRUVNPKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353509
Record name 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153402-03-0
Record name 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.